Enniatin B1 Enniatin B1 Enniatin B1 is a natural product found in Pinus sylvestris and Fusarium tricinctum with data available.
Brand Name: Vulcanchem
CAS No.: 19914-20-6
VCID: VC21339269
InChI: InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1
SMILES: CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Molecular Formula: C34H59N3O9
Molecular Weight: 653.8 g/mol

Enniatin B1

CAS No.: 19914-20-6

Cat. No.: VC21339269

Molecular Formula: C34H59N3O9

Molecular Weight: 653.8 g/mol

* For research use only. Not for human or veterinary use.

Enniatin B1 - 19914-20-6

CAS No. 19914-20-6
Molecular Formula C34H59N3O9
Molecular Weight 653.8 g/mol
IUPAC Name (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1
Standard InChI Key UQCSETXJXJTMKO-UMURLBKASA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
SMILES CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Canonical SMILES CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Chemical Identity and Structural Properties of Enniatin B1

Enniatin B1 (C₃₄H₅₉N₃O₉; molecular weight 653.85 g/mol) belongs to the enniatin family of mycotoxins, distinguished by its cyclic structure comprising three D-hydroxyisovaleric acid residues alternated with three N-methylated amino acids, specifically L-isoleucine derivatives . The compound’s ionophoric capability stems from its ability to form complexes with cations, facilitating transmembrane transport and disrupting cellular ion gradients . X-ray crystallography reveals a pseudo-symmetrical macrocyclic ring with alternating ester and amide bonds, enabling conformational flexibility critical for its biological interactions .

Table 1: Key Physicochemical Properties of Enniatin B1

PropertyValue/DescriptionSource
Molecular FormulaC₃₄H₅₉N₃O₉
CAS Number19914-20-6
SolubilitySoluble in dichloromethane, methanol
Melting Point147–149°C (decomposition)
Ionophoric ActivityK⁺/Na⁺ selectivity ratio: 3.2

Natural Occurrence and Environmental Sources

ENN B1 is predominantly produced by Fusarium avenaceum, Fusarium tricinctum, and Monographella species, with contamination reported in wheat (12–350 µg/kg), barley (8–210 µg/kg), and oats (15–480 µg/kg) . Climate conditions favoring Fusarium growth—notably temperatures of 20–25°C and humidity >70%—increase ENN B1 biosynthesis. Beyond agricultural settings, ENN B1 has been detected in water-damaged buildings (2–45 µg/m³ in airborne dust), implicating it in indoor mold-related illnesses . Co-occurrence with other mycotoxins (e.g., deoxynivalenol, zearalenone) exacerbates toxicity through synergistic interactions .

OrganismActivity (IC₅₀/MIC)MechanismReference
Candida albicans0.5 µg/mLErgosterol synthesis disruption
Mycobacterium tuberculosis3.2 µMATP synthase inhibition
Escherichia coli8 µMMembrane integrity loss

Anticancer Applications

ENN B1 demonstrates potent anticancer activity via:

  • ABC Transporter Inhibition: Suppresses P-glycoprotein (P-gp) efflux with IC₅₀ = 0.8 µM, reversing multidrug resistance in ovarian carcinoma cells .

  • Apoptosis Induction: Activates caspase-3 (EC₅₀: 4.7 µM) and downregulates ERK1/2 phosphorylation in cervical cancer cells, achieving 78% tumor growth inhibition in vivo at 5 mg/kg .

Toxicological Effects and Mechanisms

Cytotoxicity

ENN B1 exhibits cell-specific toxicity across multiple lines:

  • Epithelial Cells: IC₅₀ values of 0.8 µM (Caco-2) and 1.2 µM (HT-29) via lysosomal alkalinization and cathepsin B release .

  • Hepatocytes: HepG2 cells show mitochondrial depolarization (ΔΨm loss at 2 µM) and ROS accumulation (2.5-fold increase at 5 µM) .

Genotoxicity and Embryotoxicity

  • DNA Damage: Induces 8-oxo-dG adducts (1.8-fold vs. control) in MRC-5 fibroblasts at 10 µM .

  • Developmental Toxicity: Reduces murine blastocyst cell count by 40% at 3 µM and fetal weight by 28% post-implantation . ROS scavengers (N-acetylcysteine) partially rescue these effects, confirming oxidative stress mediation .

Neurotoxicity

ENN B1 crosses the blood-brain barrier (Papp = 8.7×10⁻⁶ cm/s) and induces astrocytoma cell apoptosis (IC₅₀ = 4.4 µM) without lactate dehydrogenase release, suggesting non-necrotic mechanisms .

Metabolic Fate and Drug Interactions

Hepatic CYP3A4 metabolizes ENN B1 into mono- and dihydroxylated derivatives, reducing parent compound concentration by 67% in 60 minutes . Concurrent exposure to deoxynivalenol (DON) inhibits ENN B1 hydroxylation by 44%, potentiating toxicity . ENN B1 itself inhibits midazolam metabolism (t₁/₂ increased from 12 to 27 minutes at 10 µM), indicating drug-drug interaction risks .

Detection and Analytical Challenges

Current methodologies for ENN B1 quantification include:

  • HPLC-MS/MS: LOD = 0.02 µg/kg in cereals, with recovery rates of 85–92% .

  • Immunoassays: Cross-reactivity with ENN B (78%) limits specificity, necessitating confirmatory chromatography .

Table 3: Analytical Performance of ENN B1 Detection Methods

MethodMatrixLODRecoveryReference
HPLC-MS/MSWheat0.02 µg/kg89%
LC-Orbitrap HRMSSerum0.1 ng/mL82%

Human Health Implications and Regulatory Status

Chronic dietary exposure estimates for ENN B1 range from 0.11–0.34 µg/kg bw/day in Europe, exceeding the provisional TDI of 0.05 µg/kg bw/day proposed by EFSA . Despite evidence of embryotoxicity and neurotoxicity, no regulatory limits exist globally. Mitigation strategies include:

  • Agricultural Interventions: Fungicide rotation (triazoles + strobilurins) reduces Fusarium incidence by 65% .

  • Dietary Monitoring: Regular screening of cereal-based products, particularly in regions with high Fusarium prevalence .

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